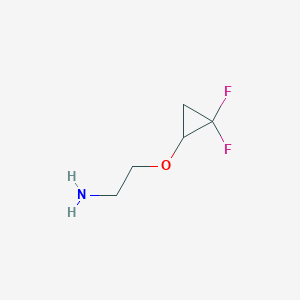

2-(2,2-Difluorocyclopropoxy)ethan-1-amine

Description

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-4(5)9-2-1-8/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZDWHRUVNAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955540-99-4 | |

| Record name | 2-(2,2-difluorocyclopropoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Value of Gem-difluorocyclopropanes in Drug Design

An In-Depth Technical Guide to Gem-difluorocyclopropane Ether Amine Building Blocks

Abstract

The strategic incorporation of fluorine and conformationally constrained scaffolds are cornerstone principles in modern medicinal chemistry. Gem-difluorocyclopropane moieties, in particular, have emerged as highly valuable bioisosteres, capable of profoundly modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of building blocks that merge the unique attributes of the gem-difluorocyclopropane ring with the common ether and amine functionalities. We will explore the fundamental impact of this structural motif on key drug-like properties, detail robust synthetic strategies for its construction, and discuss its application in the broader context of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these advanced building blocks for the rational design of next-generation therapeutics.

The introduction of fluorine into bioactive molecules is a well-established strategy for enhancing metabolic stability, modulating acidity/basicity (pKa), and improving binding affinity.[1] Concurrently, the use of small, rigid scaffolds like the cyclopropane ring allows for precise, three-dimensional positioning of substituents, which can reduce the entropic penalty upon binding to a biological target.[2]

The gem-difluorocyclopropane unit uniquely combines these advantages. It acts as a compact, conformationally restricted bioisostere for moieties like isopropyl or carbonyl groups, while simultaneously introducing the powerful electronic effects of the difluoromethylene (CF2) group.[3] When combined with essential pharmacophoric elements like ether and amine groups, these building blocks offer a sophisticated toolkit for addressing common challenges in drug development, such as metabolic instability, off-target toxicity, and poor membrane permeability.

Physicochemical and Pharmacokinetic Profile

The decision to incorporate a gem-difluorocyclopropane ether amine scaffold is driven by its predictable and beneficial influence on a molecule's drug-like properties.

Modulation of Amine Basicity (pKa)

The two fluorine atoms on the cyclopropane ring exert a powerful electron-withdrawing inductive effect. This effect propagates through the small ring system to the amine nitrogen, significantly lowering its basicity (decreasing the pKa of its conjugate acid).[4][5] This reduction in basicity can be critical for avoiding off-target effects, such as hERG channel affinity, which is often associated with highly basic amines.[6]

Table 1: Comparative pKa Values

| Compound Class | Typical pKa of Conjugate Acid | Impact of gem-Difluorination | Reference |

|---|---|---|---|

| Acyclic Primary Amines | ~10.5 - 10.7 | Decreased by 0.3 - 0.5 units | [4][7] |

| Cyclic Primary Amines | ~10.6 - 10.8 | Decreased by 0.3 - 0.5 units | [4] |

| Bicyclic Amines | Varies by structure | Decrease observed, dependent on proximity |[8] |

Impact on Lipophilicity (LogP) and Solubility

The influence of gem-difluorination on lipophilicity is not straightforward and is highly dependent on the molecular context.[7] While fluorine is highly electronegative, the CF2 group can either decrease or increase LogP. This dichotomy arises from the interplay between the reduced basicity of the nearby amine (which can decrease LogP) and the overall change in the molecule's size, shape, and dipole moment.[8] In several studies involving saturated heterocycles, gem-difluorination of carbocyclic rings typically decreases lipophilicity, whereas gem-difluorination of oxygen-containing heterocycles can lead to an increase in lipophilicity compared to their non-fluorinated counterparts.[9] This nuanced behavior allows for fine-tuning of a compound's solubility and permeability profile.

Conformational Rigidity and Vectorial Projection

Unlike a flexible alkyl chain, the cyclopropane ring is a rigid triangular scaffold. This forces the substituents attached to it—in this case, the ether and amine groups—into well-defined vectors in three-dimensional space. This pre-organization can enhance binding to a target protein by reducing the entropic cost of binding and presenting the key pharmacophoric elements in an optimal orientation.[2][10]

Figure 1: Comparison of conformational flexibility.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making the CF2 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] By placing this robust moiety at a potential metabolic soft spot, chemists can block undesirable metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate. While some studies have shown gem-difluorination can slightly improve or have no effect on metabolic stability[4][5], it is important to note that in certain complex systems like macrocycles, conformational changes induced by the fluorine atoms can sometimes expose other parts of the molecule to metabolism.[11][12]

Synthetic Strategies and Methodologies

The construction of gem-difluorocyclopropane ether amines relies on established yet powerful chemical transformations. The most prevalent and versatile approach is the [2+1] cycloaddition of difluorocarbene onto an appropriately functionalized alkene.

The [2+1] Difluorocarbene Cycloaddition

This reaction involves the generation of highly reactive difluorocarbene (:CF2), which then adds across a carbon-carbon double bond to form the stable three-membered ring.[1][13] The choice of the difluorocarbene precursor is critical and depends on the substrate's sensitivity and the desired reaction scale.

Figure 2: General workflow for synthesis.

Key Reagent Systems:

-

Ruppert-Prakash Reagent (TMSCF₃/NaI): Trimethyl(trifluoromethyl)silane, activated by a nucleophilic catalyst like sodium iodide, is a widely used source of difluorocarbene.[14] It operates under relatively mild conditions and demonstrates excellent functional group tolerance, making it ideal for complex substrates.[13][15]

-

Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a classic, cost-effective reagent that generates difluorocarbene upon thermal decomposition.[1] However, the high temperatures required (typically in refluxing diglyme) can limit its use with sensitive functional groups.[15]

-

Dibromodifluoromethane (CF₂Br₂): This reagent can generate difluorocarbene under various conditions, including via N-heterocyclic carbene (NHC) catalysis in a metal-free approach.[16]

Exemplary Protocol: Synthesis via a Pre-functionalized Alkene

This protocol outlines the synthesis starting from an alkene that already contains the necessary ether and a protected amine functionality. The use of a Boc (tert-butyloxycarbonyl) protecting group is common due to its stability during cyclopropanation and its straightforward removal under acidic conditions.[14]

Step 1: N-Boc Protection of an Allylic Ether Amine

-

Dissolve the starting allylic ether amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup and purify the N-Boc protected alkene by column chromatography.

Step 2: Difluorocyclopropanation using TMSCF₃/NaI

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the N-Boc protected alkene (1.0 eq) and sodium iodide (2.0-3.0 eq) in a dry, aprotic solvent like THF or DME.

-

Heat the mixture to the desired temperature (e.g., 65-70 °C).

-

Slowly add the Ruppert-Prakash reagent (TMSCF₃, 1.5-2.0 eq) via syringe pump over several hours. Slow addition is crucial for minimizing side reactions, especially with less reactive alkenes.[14]

-

Monitor the reaction progress by ¹⁹F NMR or GC-MS.

-

Upon completion, cool the reaction, quench with aqueous sodium thiosulfate, and extract the product with an organic solvent.

-

Purify the resulting N-Boc protected gem-difluorocyclopropane ether amine by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the purified product from Step 2 in a solvent like DCM or 1,4-dioxane.

-

Add an excess of strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature until the reaction is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the final gem-difluorocyclopropane ether amine, typically as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Applications and Case Studies in Drug Discovery

The principles underlying the utility of gem-difluorocyclopropane ether amine building blocks are evident in several advanced drug candidates and approved medicines.

-

Zosuquidar (LY335979): This potent P-glycoprotein (P-gp) inhibitor, designed to reverse multidrug resistance in cancer chemotherapy, features a gem-difluorocyclopropane moiety.[15] Its inclusion was critical for achieving the desired potency and pharmacokinetic profile.

-

Glutaminase-1 (GLS-1) Inhibitors: In the development of GLS-1 inhibitors for oncology, the replacement of a gem-dimethylcyclobutane with a gem-difluorocyclobutane motif was found to increase metabolic stability while maintaining potency, a principle directly applicable to the cyclopropane scaffold.[3]

-

Metabotropic Glutamate Receptor 2 (mGluR2) Agonists: A selective agonist for mGluR2 with potential antiepileptic effects incorporates a gem-difluorocyclopropane ring, highlighting its use in neuroscience indications.[17]

These examples underscore the role of the gem-difluoroalkyl motif as a powerful tool for overcoming common liabilities in drug discovery projects, from oncology to autoimmune disorders and beyond.[3][15]

Conclusion and Future Outlook

Gem-difluorocyclopropane ether amine building blocks represent a convergence of several powerful strategies in modern medicinal chemistry. They provide a conformationally rigid scaffold that allows for precise control over the spatial arrangement of key functional groups while simultaneously conferring the benefits of fluorination, including modulated basicity and enhanced metabolic stability. The synthetic routes to these compounds are robust and increasingly scalable, making them accessible for drug discovery programs.

Future research will likely focus on developing enantioselective methods for difluorocyclopropanation to provide access to chiral building blocks, further expanding the chemical space that can be explored. As the pressure to develop safer, more effective, and more specific therapeutics continues to grow, the rational application of sophisticated building blocks like these will be indispensable.

References

-

Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

-

Knerr, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

-

Knerr, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Available at: [Link]

-

Cogswell, T., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Available at: [Link]

-

Grygorenko, O. O., et al. (2020). Functionalized gem‐difluorocycloalkanes, their non‐fluorinated and acylic counterparts – target molecules of this study. ResearchGate. Available at: [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. Available at: [Link]

-

Potsch, S., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ma, J., et al. (2020). Examples of bioactive gem‐difluorocyclopropanes. ResearchGate. Available at: [Link]

-

Crasto, A. M. (2017). Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety. Organic Chemistry Portal. Available at: [Link]

-

Grygorenko, O. O., et al. (2020). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

-

Potsch, S., et al. (2021). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. Available at: [Link]

-

Potsch, S., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, C., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. Available at: [Link]

-

Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. Available at: [Link]

-

Wang, X., et al. (2021). Facile access to gem-difluorocyclopropanes via an N-heterocyclic carbene-catalyzed radical relay/cyclization strategy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Scott, J. S., et al. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]

-

Grygorenko, O., et al. (2018). Synthesis of gem‐difluorocyclopropyl building blocks using the CF2BrSiMe3 – nBu4N⁺Br⁻ system. ResearchGate. Available at: [Link]

-

Knerr, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Available at: [Link]

-

Dolbier, W. R. Jr., et al. (2004). Synthesis and properties of gem-(difluorocyclopropyl)amine derivatives of bicyclo[n.1.0]alkanes. PubMed. Available at: [Link]

-

Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

-

Ghorai, M. K., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. RSC Publishing. Available at: [Link]

-

Melnykov, K. P., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

-

Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. ACS Publications. Available at: [Link]

-

Dolbier, W. R. Jr., et al. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. ACS Publications. Available at: [Link]

-

Knerr, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. ResearchGate. Available at: [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety – All About Drugs [allfordrugs.com]

- 15. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 16. Facile access to gem-difluorocyclopropanes via an N-heterocyclic carbene-catalyzed radical relay/cyclization strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine from Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,2-difluorocyclopropyl group is a highly valued structural motif in medicinal chemistry, frequently employed as a bioisostere to improve the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document offers a comprehensive guide to synthesizing 2-(2,2-difluorocyclopropoxy)ethan-1-amine, a crucial building block for introducing this moiety, beginning with readily accessible alkenes. This guide explores the strategic considerations, mechanistic details, and in-depth experimental protocols for the essential transformations in this synthesis.

Introduction: The Significance of the Difluorocyclopropyl Moiety

Incorporating fluorine into potential drug molecules is a proven method for adjusting their physicochemical and pharmacological characteristics. The 2,2-difluorocyclopropyl group, specifically, presents a distinctive mix of steric and electronic properties. Its rigid, three-membered ring can impose particular molecular conformations, while the gem-difluoro substitution creates a strong dipole and can function as a lipophilic hydrogen bond acceptor. These features make 2-(2,2-difluorocyclopropoxy)ethan-1-amine a highly desirable component in the creation of new therapeutic agents.

Synthetic Strategy Overview: A Two-Stage Approach from Alkenes

The most prevalent and effective method for producing 2-(2,2-difluorocyclopropoxy)ethan-1-amine from alkenes consists of a two-step sequence:

-

Difluorocyclopropanation of an Allylic Alcohol Derivative: This primary step entails reacting a suitable alkene, usually an O-protected 2-allyloxyethan-1-amine or a similar precursor, with a difluorocarbene source.[1]

-

Deprotection and/or Functional Group Interconversion: The difluorocyclopropanated intermediate is subsequently processed to unveil the target primary amine group.

This approach permits the introduction of the difluorocyclopropyl group at a later stage, offering adaptability in the overall synthetic plan.

(Diagram: Overall Synthetic Workflow)

Caption: General two-stage synthetic route.

Stage 1: Difluorocyclopropanation of Alkenes

The core of this synthesis lies in the generation and reaction of difluorocarbene (:CF₂). Although various techniques exist for creating this reactive intermediate, the use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, has become a standard and dependable method.[2][3]

Mechanism of Difluorocarbene Generation and Reaction

The reaction is typically initiated by a nucleophilic catalyst, such as a halide ion (e.g., from NaI or TBAF), which attacks the silicon atom of TMSCF₃.[4] This action prompts the release of the trifluoromethyl anion (⁻CF₃), which is unstable and quickly eliminates a fluoride ion to form difluorocarbene. The highly electrophilic :CF₂ then participates in a [1+2] cycloaddition with the alkene double bond, creating the desired difluorocyclopropane ring.

(Diagram: Difluorocyclopropanation Mechanism)

Caption: Mechanism of difluorocarbene generation and cycloaddition.

Detailed Experimental Protocol: Difluorocyclopropanation

This protocol is based on established procedures and should be carried out by qualified chemists in a properly ventilated fume hood.

Materials:

-

N-Allyl-N-Boc-2-aminoethanol (or other suitable protected allylic precursor)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Sodium Iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

In a dry, argon-purged round-bottom flask with a magnetic stir bar, combine N-allyl-N-Boc-2-aminoethanol (1.0 eq) and anhydrous THF (to achieve a 0.1 M solution).

-

Introduce sodium iodide (2.0 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise via syringe over 15 minutes. Caution: This reaction can be exothermic.

-

Let the reaction mixture gradually warm to room temperature and stir for 12-16 hours.

-

Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, quench the reaction by carefully adding a saturated aqueous NaHCO₃ solution.

-

Move the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of THF).

-

Merge the organic layers and wash with brine.

-

Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) to obtain the protected 2-(2,2-difluorocyclopropoxy)ethan-1-amine derivative.

Table 1: Representative Reaction Parameters

| Parameter | Value | Notes |

| Substrate Concentration | 0.1 - 0.5 M | Higher concentrations might necessitate more precise temperature management. |

| TMSCF₃ Equivalents | 1.5 - 2.0 eq | An excess is employed to guarantee full consumption of the alkene. |

| NaI Equivalents | 2.0 - 3.0 eq | Functions as the initiator. |

| Reaction Temperature | 0 °C to RT | Initial cooling aids in controlling the initial exotherm. |

| Typical Yield | 60 - 85% | Varies greatly depending on the substrate and reaction scale. |

Stage 2: Deprotection to Yield the Final Amine

The selection of the amine's protecting group is vital as it determines the deprotection method. The tert-butyloxycarbonyl (Boc) group is frequently chosen for its stability during difluorocyclopropanation and its simple removal under acidic conditions.[5]

Detailed Experimental Protocol: Boc Deprotection

Materials:

-

Protected 2-(2,2-difluorocyclopropoxy)ethan-1-amine derivative (from Stage 1)

-

4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[6]

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal quantity of 1,4-dioxane or DCM.

-

Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) or a 1:1 mixture of TFA/DCM.[5][7]

-

Stir the solution at room temperature for 1-4 hours.[6]

-

Monitor the reaction via TLC or LC-MS until the starting material is completely gone.[6]

-

Concentrate the reaction mixture under reduced pressure to eliminate the acid and solvent.

-

The product is often the hydrochloride salt. To get the free amine, dissolve the residue in water and adjust the pH to > 10 with NaOH or NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to get the final product, 2-(2,2-difluorocyclopropoxy)ethan-1-amine.

(Diagram: Deprotection Workflow)

Caption: Boc deprotection and neutralization workflow.

Characterization

The final product and all intermediates must be extensively characterized to verify their identity and purity. Standard analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation. The ¹⁹F NMR spectrum will display distinctive signals for the gem-difluoro group.

-

Mass Spectrometry (MS): To confirm the product's molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To ascertain the final compound's purity.

Safety Considerations

-

TMSCF₃: This reagent is volatile and toxic. It must be handled carefully in a well-ventilated fume hood.

-

Strong Acids: Reagents such as TFA and HCl in dioxane are corrosive and require handling with suitable personal protective equipment (PPE), including gloves and safety glasses.[5][7]

-

Pressurization: The generation of difluorocarbene can occasionally cause a slight pressure increase. Ensure the reaction vessel is not sealed airtight.

Conclusion

The synthesis of 2-(2,2-difluorocyclopropoxy)ethan-1-amine from alkenes, mainly using the Ruppert-Prakash reagent for difluorocyclopropanation, is a dependable and scalable process. The protocols detailed in this application note offer a strong basis for researchers to obtain this valuable building block for use in drug discovery and development. Meticulous control of reaction conditions, choice of protecting group strategy, and adherence to safety measures will lead to successful and consistent outcomes.

References

-

Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]

-

MacNair, A. J., et al. (2025). Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio‐ and Stereoselective Synthesis of Allyl Difluorides. Angewandte Chemie International Edition. [Link]

-

Adekenova, K. S., Wyatt, P. B., & Adekenov, S. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272. [Link]

-

Le Drian, C., et al. (2013). Straightforward chemo- and stereoselective fluorocyclopropanation of allylic alcohols: exploiting the electrophilic nature of the not so elusive fluoroiodomethyllithium. Chemical Communications, 49(80), 9078-9080. [Link]

-

Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

-

Nihei, T., Hoshino, T., & Konno, T. (2014). Unusual Reaction Behavior of gem-Difluorocyclopropane Derivatives: Stereoselective Synthesis of β-Monofluoroallylic Alcohols, Ethers, Esters, and Amide. Organic Letters, 16(16), 4272–4275. [Link]

-

Naharwal, S., Kharat, N. D., Bajaj, K., & Sakhuja, R. (2021). Fluorination of allylic alcohols and cyclopropanols. Catalysis Communications, 158, 106338. [Link]

-

Mykhailiuk, P. (2018). Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

-

Sreelatha, K. S., & Kumar, P. V. (2020). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. Asian Journal of Organic Chemistry, 9(12), 1996-2017. [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Reddy, T. S., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 39(21), 3841-3849. [Link]

-

Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]

- European Patent Office. (2013). Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

Zhang, Y., et al. (2022). Difluorocarbene-Triggered Cyclization: Synthesis of (Hetero)arene-Fused 2,2-Difluoro-2,3-dihydrothiophenes. The Journal of Organic Chemistry, 87(15), 10078–10088. [Link]

-

Liu, Y., et al. (2024). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society. [Link]

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lab Reporter [fishersci.dk]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

Application Notes & Protocols: Leveraging 2-(2,2-Difluorocyclopropoxy)ethan-1-amine as a Next-Generation PROTAC Linker

I. Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3] This linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3] The linker's length, composition, and rigidity dictate the geometry and stability of the induced ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for successful protein ubiquitination and subsequent degradation.[1][4][]

The field is rapidly evolving from first-generation flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, towards more sophisticated linkers that impart specific, advantageous properties to the PROTAC molecule.[2] This guide focuses on a novel linker building block, 2-(2,2-Difluorocyclopropoxy)ethan-1-amine , and provides the scientific rationale and detailed protocols for its application in advanced PROTAC development.

II. Scientific Rationale: Why 2-(2,2-Difluorocyclopropoxy)ethan-1-amine?

The unique structure of this linker offers a strategic combination of rigidity, metabolic stability, and modulated physicochemical properties, stemming from the distinct contributions of its difluorocyclopropyl and ethoxyamine components.

A. The Power of the gem-Difluorocyclopropyl Group

The cyclopropyl ring is an attractive motif in medicinal chemistry, often used to introduce conformational rigidity and improve metabolic stability.[6][7][8] The addition of a gem-difluoro group further enhances its utility for PROTAC design:

-

Conformational Rigidity: The strained cyclopropane ring restricts the rotational freedom of the linker, which can reduce the entropic penalty of forming the ternary complex and pre-organize the PROTAC into a more productive conformation.[6] This can lead to enhanced potency and selectivity.[9]

-

Enhanced Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in aliphatic chains.[7] The gem-difluoro substitution further strengthens adjacent C-H bonds and shields the ring from oxidative metabolism by cytochrome P450 (CYP) enzymes, a common liability for many drug candidates.[10]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity profoundly impacts a molecule's properties.[11] The gem-difluoro group acts as a strong electron-withdrawing group, which can lower the pKa of the proximal amine.[12][13] This modulation can influence hydrogen bonding capacity, cell permeability, and solubility, key factors in PROTAC bioavailability.[12]

-

Novel Molecular Interactions: The polarized C-F bonds can engage in favorable dipole-dipole or other non-covalent interactions within the ternary complex, potentially increasing its stability.

B. The Ethoxyamine Component: A Versatile Handle

The -(OCH2CH2NH2) portion of the linker provides:

-

A Primary Amine for Conjugation: The terminal primary amine is a versatile functional group for facile and efficient conjugation to POI or E3 ligase ligands, most commonly through robust amide bond formation.[14]

-

Controlled Flexibility and Polarity: The short ethoxy segment introduces a degree of flexibility and polarity, which can aid in solubility and allow for optimal positioning of the two ligands for effective ternary complex formation.

III. Physicochemical Properties & Synthesis Overview

A summary of the key properties of the linker building block is presented below.

| Property | Value | Data Source |

| Molecular Formula | C5H9F2NO | PubChem[15] |

| Molecular Weight | 137.13 g/mol | PubChem[15] |

| Monoisotopic Mass | 137.06522 Da | PubChem[15] |

| Predicted XlogP | 0.0 | PubChem[15] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

A generalized workflow for incorporating this linker into a PROTAC is depicted below. This typically involves a convergent synthetic strategy where the linker is first attached to either the POI ligand or the E3 ligase ligand, followed by a final coupling step.

Caption: General workflow for PROTAC synthesis using an amine-functionalized linker.

IV. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for incorporating 2-(2,2-Difluorocyclopropoxy)ethan-1-amine into a PROTAC scaffold via standard amide bond formation.

Protocol 1: Amide Coupling to a Carboxylic Acid-Functionalized Ligand

This protocol describes the coupling of the primary amine linker to a ligand (either for the POI or E3 ligase) that possesses a carboxylic acid group as a suitable attachment point.[14][16]

A. Expertise & Experience: The "Why" Behind the Choices

-

Amide Coupling Reagents: We specify HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. While other reagents like EDC/HOBt are effective, HATU is often superior for sterically hindered substrates or when aiming for high yields and short reaction times, minimizing potential side reactions.

-

Base Selection: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack. Its steric bulk prevents it from competing in undesired side reactions.

-

Solvent: Anhydrous DMF (Dimethylformamide) is an excellent polar aprotic solvent for this reaction, as it effectively solubilizes the reactants and reagents without interfering with the reaction mechanism.

B. Materials & Reagents

-

Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3-COOH)

-

2-(2,2-Difluorocyclopropoxy)ethan-1-amine

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Reverse-phase HPLC system for purification

-

LCMS and NMR for analysis

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

C. Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.

-

Coupling: Add a solution of 2-(2,2-Difluorocyclopropoxy)ethan-1-amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Let the reaction proceed at room temperature. Monitor its progress by LCMS every 1-2 hours until the starting material (the carboxylic acid ligand) is consumed. Typical reaction times are 2-12 hours.

-

Quenching: Once the reaction is complete, quench by adding a small amount of water.

-

Purification: Dilute the reaction mixture with a suitable solvent system (e.g., DMSO/water) and purify the crude product using preparative reverse-phase HPLC.

-

Characterization & Validation:

-

Confirm the mass of the purified product using high-resolution mass spectrometry (HRMS).

-

Confirm the structure and purity (>95%) using ¹H and ¹⁹F NMR spectroscopy.[17]

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

D. Trustworthiness: Self-Validating Systems

-

Control Reaction: Perform an identical coupling reaction using a well-characterized linker with similar length, such as a standard PEG2-amine linker. Comparing the biological activity of the final PROTACs will directly elucidate the impact of the difluorocyclopropyl moiety.

-

LCMS Monitoring: The disappearance of the starting material peak and the appearance of a new peak with the expected mass-to-charge ratio provides real-time validation of the reaction's progress.

V. Workflow for Biological Evaluation and Characterization

After successful synthesis and purification, the new PROTAC must be rigorously evaluated to confirm its biological activity.

Caption: Stepwise workflow for the biological validation of a novel PROTAC.

A. Protocol for In-Cell Target Degradation (Western Blot)

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of total protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

Analysis: Develop the blot using an appropriate secondary antibody and chemiluminescent substrate. Quantify band intensities to determine the extent of POI degradation relative to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

B. Protocol for Validating Mechanism of Action

To ensure the observed protein loss is due to the intended PROTAC mechanism, perform co-treatment experiments:

-

Proteasome-Dependence: Co-treat cells with the PROTAC (at its DC₇₅ concentration) and a proteasome inhibitor like MG132. A rescue of POI levels compared to PROTAC-only treatment confirms degradation is mediated by the proteasome.[18]

-

E3 Ligase-Dependence: Co-treat with a neddylation inhibitor (e.g., MLN4924), which inactivates Cullin-RING E3 ligases. A rescue of POI levels confirms the involvement of the recruited E3 ligase.[18]

VI. Conclusion

The 2-(2,2-Difluorocyclopropoxy)ethan-1-amine linker building block represents a valuable tool for the modern drug discovery professional. Its unique combination of constrained geometry and enhanced metabolic stability offers a rational strategy to overcome common challenges in PROTAC development, such as poor pharmacokinetics and low potency. By following the detailed protocols and validation workflows outlined in this guide, researchers can effectively incorporate this novel linker to generate next-generation protein degraders with potentially superior therapeutic profiles.

VII. References

-

Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Retrieved from Charnwood Discovery website.

-

CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. Retrieved from CD ComputaBio website.

-

Tavares, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.

-

BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design. Retrieved from BOC Sciences website.

-

National Center for Biotechnology Information. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.

-

ChemPep Inc. (n.d.). Overview of PROTAC Linkers. Retrieved from ChemPep website.

-

University of Southampton. (2024, March 17). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from ePrints Soton website.

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from ResearchGate website.

-

The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from The Biochemist website.

-

ResearchGate. (2025, September 14). (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Retrieved from ResearchGate website.

-

ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. | Download Scientific Diagram. Retrieved from ResearchGate website.

-

National Center for Biotechnology Information. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.

-

LifeSensors. (n.d.). Drug Discovery and Evaluation- PROTACs & Molecular Glues. Retrieved from LifeSensors website.

-

National Center for Biotechnology Information. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Nanomaterials (Basel).

-

Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from Cytiva website.

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery Blogs.

-

ResearchGate. (2021, September 17). (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. Retrieved from ResearchGate website.

-

ACS Publications. (2025, April 29). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from ACS Publications website.

-

ResearchGate. (2021, July 5). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from ResearchGate website.

-

National Institutes of Health. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters.

-

Covalab. (2021, September 12). Peptide Linkers in Protein Engineering. Retrieved from Covalab website.

-

Wiley Online Library. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. Chemistry – A European Journal.

-

ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Retrieved from ResearchGate website.

-

National Center for Biotechnology Information. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.

-

JenKem Technology. (n.d.). E3 Ligase Ligand - Linker Conjugates. Retrieved from JenKem Technology website.

-

PubChemLite. (n.d.). 2-(2,2-difluorocyclopropoxy)ethan-1-amine. Retrieved from PubChemLite website.

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from Scientific Update website.

-

Springer Nature Experiments. (n.d.). Computational Design of Protein Linkers. Retrieved from Springer Nature Experiments website.

-

ACS Publications. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Retrieved from ACS Publications website.

-

National Center for Biotechnology Information. (n.d.). Linkers in the structural biology of protein–protein interactions. Acta Crystallographica Section D, Structural Biology.

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from ResearchGate website.

-

PubChem. (2026, January 3). 2-[(1S)-2,2-difluorocyclopentyl]ethanamine | C7H13F2N | CID 97297743. Retrieved from PubChem website.

-

PubChem. (n.d.). 2,2-Difluoroethan-1-amine hydrochloride | C2H6ClF2N | CID 18352163. Retrieved from PubChem website.

-

PubChemLite. (n.d.). 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride. Retrieved from PubChemLite website.

-

Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. Retrieved from Google Patents website.

-

ResearchGate. (2025, August 7). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. Retrieved from ResearchGate website.

-

MDPI. (2020, April 23). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Retrieved from MDPI website.

-

ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins. Retrieved from ScienceOpen website.

-

Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from Beilstein Journal of Organic Chemistry website.

-

Taylor & Francis Online. (2022, October 28). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Retrieved from Taylor & Francis Online website.

-

LookChem. (n.d.). 2,2-Difluoroethylamine. Retrieved from LookChem website.

-

Royal Society of Chemistry. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Retrieved from Reaction Chemistry & Engineering website.

-

PubChem. (n.d.). 2,2-Difluoroethanamine | C2H5F2N | CID 136274. Retrieved from PubChem website.

Sources

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. researchgate.net [researchgate.net]

- 9. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PubChemLite - 2-(2,2-difluorocyclopropoxy)ethan-1-amine (C5H9F2NO) [pubchemlite.lcsb.uni.lu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: Strategic Incorporation of Difluorocyclopropoxy Groups in Kinase Inhibitor Design

The following Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic incorporation of the (2,2-difluorocyclopropyl)oxy group—a high-value bioisostere for methoxy and difluoromethoxy moieties—into kinase inhibitor scaffolds.

Introduction: The "Super-Shielded" Ether

In the optimization of kinase inhibitors, the methoxy group (

The (2,2-difluorocyclopropyl)oxy group (herein referred to as DFCP-O ) represents a "super-shielded" bioisostere. By installing a gem-difluorocyclopropane ring directly onto the phenolic oxygen, this moiety offers three distinct advantages over standard ethers:

-

Metabolic Blockade: The cyclopropyl ring prevents

-carbon hydroxylation (the first step of O-dealkylation), while the -

Conformational Restriction: The rigid cyclopropane ring locks the ether bond angle, potentially reducing the entropic penalty upon binding to the kinase ATP pocket.

-

Lipophilicity Modulation: Unlike the highly lipophilic trifluoromethoxy group (

), the DFCP-O group maintains a balanced LogP/LogD profile suitable for oral bioavailability.

Rational Design & SAR Logic

Before synthesis, evaluate the suitability of the DFCP-O group using the following Structure-Activity Relationship (SAR) parameters.

Comparative Physicochemical Profile

| Property | Methoxy ( | Difluoromethoxy ( | (2,2-Difluorocyclopropyl)oxy |

| Metabolic Stability | Low (Rapid O-demethylation) | Medium (Blocked | High (Steric & electronic blockade) |

| H-Bond Acceptor | Strong | Weak | Moderate |

| Lipophilicity ( | Reference (0.0) | +0.6 | +0.9 to +1.1 |

| Conformation | Freely rotatable | Freely rotatable | Rigid/Locked |

| Space Filling | Small | Medium | Large (Hydrophobic pocket filler) |

Decision Logic for Kinase Inhibitors

Use the DFCP-O group when:

-

Case A: A methoxy group on the hinge binder is metabolically labile (e.g., ortho-methoxy in Gefitinib-like scaffolds).

-

Case B: You need to fill a small hydrophobic pocket adjacent to the ATP binding site (e.g., the "Gatekeeper" vicinity or the solvent front).

-

Case C: You require a bioisostere that does not introduce a hydrogen bond donor (unlike

, which has a polarized C-H that can act as a weak donor).

Figure 1: Decision tree for selecting fluorinated ether bioisosteres in kinase inhibitor optimization.

Synthetic Protocols

The synthesis of DFCP-O analogs is best achieved via a modular "Vinyl Ether Route." This two-step sequence is compatible with complex aryl halides used in kinase inhibitor synthesis (e.g., quinazolines, pyridines).

Workflow Overview

-

Vinylation: Conversion of the phenol to an aryl vinyl ether.

-

Difluorocyclopropanation: [2+1] Cycloaddition of difluorocarbene across the vinyl double bond.

Figure 2: Modular synthetic workflow for installing the DFCP-O group.

Protocol A: Synthesis of Aryl Vinyl Ether (Precursor)

Standard alkylation-elimination is recommended for scalability and robustness.

Reagents: 1,2-dibromoethane,

-

Alkylation: To a solution of the phenol (1.0 equiv) in DMF (0.5 M), add

(2.0 equiv) and 1,2-dibromoethane (3.0 equiv). Heat to 80°C for 4–6 hours. Monitor by LCMS for the 2-bromoethyl ether intermediate. -

Workup: Dilute with EtOAc, wash with water/brine. Concentrate.

-

Elimination: Dissolve the crude 2-bromoethyl ether in anhydrous THF (0.2 M). Cool to 0°C. Add

-BuOK (1.5 equiv) portion-wise. Stir at 0°C -

Purification: Silica gel chromatography (usually Hexane/EtOAc). The vinyl ether is often less polar than the phenol.

Protocol B: Difluorocyclopropanation (The Critical Step)

Using the Ruppert-Prakash Reagent (

Mechanism:

Materials:

-

Aryl Vinyl Ether (from Protocol A)

- (Trimethyl(trifluoromethyl)silane) - Handle with care

-

NaI (Sodium Iodide) - Catalyst

-

THF (Anhydrous)

Step-by-Step:

-

Setup: In a flame-dried pressure tube or sealed vial, dissolve the Aryl Vinyl Ether (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF (0.5 M).

-

Reagent Addition: Add

(2.0 – 3.0 equiv) via syringe. -

Reaction: Seal the vessel and heat to 65–70°C for 4–12 hours.

-

Note: The reaction generates volatile byproducts. A sealed vessel is crucial to keep the concentration of

high.

-

-

Monitoring: Monitor by 19F NMR (look for the disappearance of

peak at -67 ppm and appearance of cyclopropyl fluorines as AB patterns around -130 to -150 ppm). -

Workup: Cool to RT. Dilute with ether, wash with water.

-

Purification: The product is stable on silica. Elute with Hexane/EtOAc gradients.

Alternative Reagent (Scale-up):

For larger scales (>5g), use TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) in refluxing toluene with catalytic NaF. Caution: TFDA releases

Biological Evaluation: Validating the Bioisostere

Once synthesized, the inhibitor must be validated against its methoxy-analog.

Assay 1: Microsomal Stability (Metabolic Blockade)

Objective: Prove that the DFCP-O group reduces intrinsic clearance (

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Protocol: Incubate compound (1

M) at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS. -

Success Metric: An increase in half-life (

) of >2-fold compared to the methoxy analog indicates successful blockade of the metabolic hotspot.

Assay 2: Kinase Potency (Steric Tolerance)

Objective: Ensure the bulkier cyclopropyl ring fits the binding pocket.

-

System: FRET-based kinase assay or ADP-Glo.

-

Analysis: Compare

.-

Equal Potency: The pocket tolerates the bulk; metabolic benefits are "free."

-

Reduced Potency: Steric clash. Re-design may be needed (e.g., moving the group to a solvent-exposed position).

-

Increased Potency: The hydrophobic cyclopropyl ring is picking up new Van der Waals interactions (common in the "back pocket" of kinases).

-

References

-

Synthesis of Aryl Perfluorocyclopropyl Ethers: Zhang, Z., et al. "Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent."[1] Org.[2][3] Lett. 2022, 24, 20, 3589–3593. [Link]

-

Difluorocarbene Addition Protocol: Wang, F., et al. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." J. Org.[4] Chem. 2019. (General reference for TMSCF3/NaI method).

-

Bioisosterism in Drug Design: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem. 2018, 61, 5822–5880. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 3. Frontiers | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate [frontiersin.org]

- 4. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Volatile Fluorinated Amines

Status: Operational Agent: Senior Application Scientist Ticket ID: VFA-PUR-001[1][2]

Mission Statement

You are likely here because you have just evaporated your solvent and found your flask empty, or your "purified" amine is currently a gummy, hygroscopic oil.[1][2][3] Volatile fluorinated amines (VFAs) like 2,2,2-trifluoroethylamine (TFEA) or hexafluoroisopropylamine present a unique paradox: they possess the volatility of solvents but the reactivity of bases.[1] This guide abandons standard organic workups in favor of specialized protocols designed to retain your product and ensure high purity.

Module 1: The Volatility Paradox (Distillation & Isolation)

The Core Problem

User Question: "I synthesized a trifluoromethyl amine (b.p. 37°C). After rotary evaporation, my yield is 10%. Where did it go?"

Technical Insight: Fluorination increases volatility despite increasing molecular weight.[2] This is due to the low polarizability of the C-F bond, which reduces Van der Waals interactions between molecules. Standard rotary evaporation (even at 40°C/atmospheric pressure) will co-evaporate your product with the solvent (e.g., DCM or THF).[1]

Protocol A: Trap-to-Trap Distillation (The "No-Rotavap" Method)

Use this for amines with b.p. < 60°C.[1][2]

-

Setup: Connect your reaction flask (A) to a receiving flask (B) via a vacuum bridge or wide-bore U-tube.[2]

-

Thermal Gradient:

-

Flask A (Product + Solvent): Place in a water bath at 20°C (Room Temp).

-

Flask B (Receiver): Submerge in Liquid N₂ (-196°C).

-

-

The Transfer: Open the system to static vacuum (0.1–1.0 Torr) then close the line to the pump. Allow volatiles to cryo-transfer from A to B.

-

Fractionation: Once transferred, warm Flask B slowly. The solvent (e.g., THF) and amine will melt.[1] If their boiling points differ by >10°C, install a Vigreux column and distill at ambient pressure under Nitrogen.[3]

Protocol B: Azeotrope Breaking

VFAs often form azeotropes with ethers and water.[2]

-

Troubleshooting: If you cannot separate the amine from THF, add decane or diglyme (high boiling point carrier) to the mixture. Distill the amine out of the mixture, leaving the high-boiler behind.

Module 2: The "Fluorine Effect" on pKa (Extraction Logic)

The Core Problem

User Question: "I tried an acid-base extraction using 1M HCl and 1M NaOH, but my recovery is terrible. Is the amine decomposing?"

Technical Insight: Fluorine is highly electron-withdrawing.[1][2] It drastically lowers the pKa of the conjugate acid.

Consequence: At pH 7, standard amines are protonated (ionic/water-soluble).[1] However, a fluorinated amine with a pKa of 5.7 is already ~95% neutral (organic-soluble) at pH 7.[1] If you neutralize to pH 7-8 thinking you are "safe," you may be washing your product into the organic waste during the acid wash, or failing to protonate it fully.[1][3]

Protocol C: The "Low-pH" Extraction

To catch a VFA in the aqueous layer, you must be aggressive with acidity.[1][2]

| Step | Action | Mechanistic Reason |

| 1. Acidify | Extract organic layer with 2M HCl or H₂SO₄ . | Ensure pH is < 1. With pKa ~5.7, you need pH < 3.7 to ensure >99% protonation. |

| 2.[1][3] Wash | Wash aqueous acid layer with DCM x3. | Removes non-basic impurities. The VFA is trapped as the salt [R-NH₃]⁺[Cl]⁻. |

| 3.[1] Basify | CRITICAL: Add base only until pH reaches ~9-10.[1] | You do not need pH 14. Over-basifying increases ionic strength and heat, potentially degrading sensitive groups.[1][3] |

| 4. Extract | Extract immediately with MTBE or Diethyl Ether . | Use low-boiling solvents to facilitate removal later (see Module 1).[1] |

Module 3: Handling "Gummy" Salts

The Core Problem

User Question: "I tried to make the HCl salt to store it, but it turned into a brown oil that won't crystallize."

Technical Insight: Fluorinated amine salts are often highly hygroscopic.[2] The "oil" is likely the salt having absorbed atmospheric water. Furthermore, excess HCl can act as an impurity preventing the lattice from snapping shut.[3]

Protocol D: Anhydrous Salt Formation

Do not use aqueous HCl.

-

Dissolve: Dissolve the crude amine in anhydrous Diethyl Ether or Dioxane .[2]

-

Precipitate: Add 4M HCl in Dioxane dropwise at 0°C.

-

Observation: A white precipitate should form immediately.[2]

-

Troubleshooting:

-

If Oil Forms: Add a seed crystal or scratch the glass. If it persists, decant the solvent, add fresh anhydrous ether, and sonicate.[1][3]

-

Sublimation: Many fluorinated amine salts (e.g., TFA salts) sublime easily.[1][3] Place the crude salt under high vacuum (0.05 Torr) and heat to 60-80°C with a cold finger condenser. This is the gold standard for high purity.

-

Module 4: Decision Matrix & Workflows

Visualizing the Purification Logic

Caption: Decision matrix for selecting the optimal purification route based on volatility and impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Avoid it if possible. Volatile amines often streak on silica due to interaction with silanol groups and can evaporate during fraction collection. If you must use chromatography, use Amine-functionalized silica or add 1% Triethylamine to your mobile phase (though this complicates evaporation).[1]

Q: Which drying agent is safe? A:

-

Recommended: KOH pellets (solid) or Anhydrous CaSO₄ (Drierite).[2]

-

Avoid: Silica or molecular sieves (amines stick to them irreversibly).

-

Caution: While TFEA is stable, some perfluorinated amines can undergo dehydrofluorination with strong bases like NaH.[1][3] Stick to KOH pellets for brief contact times.

Q: My amine smells like almonds/garlic. Is this normal? A: Fluorinated amines often have distinct, piercing odors different from the "fishy" smell of alkyl amines.[2] However, sweet/almond smells can indicate nitrile byproducts.[1][3] Verify with ¹⁹F NMR (TFEA typically shows a triplet at -76 ppm).[1]

References

-

PubChem. (2025).[4][5] 2,2,2-Trifluoroethylamine (Compound Summary).[1][2][3][5][6] National Library of Medicine. [Link][1]

-

NIST Chemistry WebBook. (2024). 2,2,2-Trifluoroethylamine IR and Mass Spectra.[1][2][3] National Institute of Standards and Technology.[2] [Link][1]

-

ScienceMadness & OrgSyn. (Historical/Community). General protocols for anhydrous amine hydrochloride salt formation. (Validated via search results 1.1, 1.3). [Link][1]

Sources

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. 2,2,2-Trifluoroethylamine [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2,2,2-trifluoro-N-methylethanamine | C3H6F3N | CID 520301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,2-TRIFLUOROETHYLAMINE | 753-90-2 [chemicalbook.com]

Technical Support Center: Difluorocyclopropane (DFCP) Functionalization & Stability

Status: Operational Current Ticket Volume: High Topic: Troubleshooting Nucleophilic Substitution & Ring Stability Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Gem-Difluoro" Paradox

Welcome to the DFCP Support Center. If you are here, you are likely facing one of two problems: either your nucleophile isn't reacting (inertness), or it reacted too well and destroyed your ring (ring-opening).

The Core Issue: Difluorocyclopropanes are chemically schizophrenic.

-

Kinetic Stability: The gem-difluoro effect generally strengthens the C-C bonds adjacent to the fluorines against radical attack, making them robust bioisosteres in metabolic environments.

-

Thermodynamic Instability: The ring strain (~27 kcal/mol) combined with the electronegativity of fluorine weakens the distal bond (the C-C bond opposite the

group). This makes the ring highly susceptible to nucleophilic ring opening followed by

This guide troubleshoots why standard

Module 1: Diagnostic & Troubleshooting (FAQs)

Ticket #DFCP-001: "I tried a standard

displacement of a halide on the ring, but I recovered starting material."

Diagnosis: Geometric Inhibition. Root Cause: You are attempting a reaction that is geometrically forbidden.

-

The Problem: A standard

reaction requires a backside attack ( -

The Fix: Stop trying direct

.-

Alternative 1 (Radical): If you need to substitute a halogen on the ring, use a radical-polar crossover mechanism (e.g., photoredox or silver-mediated pathways) which proceeds via a planar radical intermediate rather than an inverted transition state.

-

Alternative 2 (Cross-Coupling): Use Palladium-catalyzed cross-coupling (Suzuki/Negishi), but be warned: this often triggers ring opening (see Ticket #002).

-

Ticket #DFCP-002: "My nucleophile reacted, but the ring opened to form a fluoroalkene."

Diagnosis: Distal Bond Cleavage (The "Push-Pull" Failure). Root Cause: The nucleophile attacked the ring carbon, but instead of displacing the substituent, it triggered an electrocyclic ring opening.

-

Mechanism: The fluorine atoms withdraw electron density, making the ring carbons electrophilic. However, the distal bond (C2-C3) is lengthened and weakened. Upon nucleophilic attack (or oxidative addition by a metal), the ring strain releases by breaking the distal bond. This is often followed by the ejection of a fluoride ion (

-elimination), resulting in a linear 2-fluoroallylic product.[1] -

The Fix:

-

To Preserve the Ring: You must avoid transition metals (like Pd(0)) that readily insert into the distal bond. Switch to radical functionalization (Minisci-type) or electrophilic substitution via lithiation (using Li/Halogen exchange at -78°C, though this is risky due to

-elimination of difluorocarbene). -

To Control the Opening: If the fluoroalkene is acceptable, optimize for Regioselective Ring-Opening Cross-Coupling (see Protocol A).

-

Module 2: Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting DFCP reactions.

Figure 1: Decision tree for troubleshooting functionalization failures. Note that metal-catalyzed pathways often default to ring-opening unless specific ligands are used.

Module 3: Standard Operating Protocols (SOPs)

Since direct substitution is impossible, we provide the two most robust alternatives based on your desired outcome.

Protocol A: Pd-Catalyzed Ring-Opening Cross-Coupling (Hiyama Type)

Use this if you want to turn the DFCP ring into a functionalized fluoroalkene (common in drug synthesis).

Scope: Coupling gem-difluorocyclopropanes with arylsilanes. Reaction Type: C-C Bond Activation / Ring Opening.[2][3]

| Parameter | Specification | Notes |

| Catalyst | Pd(0) inserts into the distal bond. | |

| Ligand | DavePhos (15 mol%) | Bulky phosphine ligands promote the reductive elimination. |

| Activator | Essential for activating the arylsilane (transmetallation). | |

| Solvent | THF or Dioxane | Anhydrous conditions required. |

| Temp | 80°C | Heat is required to overcome the activation energy of ring opening. |

Step-by-Step:

-

Setup: In a glovebox, charge a reaction tube with

(0.05 mmol), DavePhos (0.075 mmol), -

Addition: Add the gem-difluorocyclopropane (0.5 mmol) and THF (2.0 mL).

-

Reaction: Seal and heat to 80°C for 12 hours.

-

Workup: Cool to RT. Filter through a Celite pad. Concentrate and purify via silica gel chromatography.

-

Expected Result: A linear 2-fluoroallylic compound (Z-selective).[1][4][5][6][7]

Protocol B: Radical Functionalization (Preserving the Ring)

Use this if you MUST keep the ring intact.

Concept: Instead of nucleophilic attack, generate a radical on the ring. The gem-difluoro group stabilizes the radical, preventing ring opening (unlike the anion).

Step-by-Step (General Ag-Mediated Decarboxylation):

-

Precursor: Start with a gem-difluorocyclopropane carboxylic acid.

-

Reagents:

(catalytic), -

Conditions: Run in biphasic

at room temperature. -

Mechanism: Oxidative decarboxylation generates a cyclopropyl radical. This radical attacks the protonated heterocycle (Minisci reaction).

-

Outcome: Functionalized DFCP ring without ring opening.

Module 4: Stability Data & Reference Tables

Table 1: Stability of DFCP to Common Reagents

| Reagent Class | Example | Stability Rating | Outcome |

| Strong Nucleophiles | NaOEt, PhSNa | Low | Ring opening (Distal bond cleavage). |

| Lewis Acids | Moderate | Can trigger rearrangement to 2-fluorodienes. | |

| Radical Initiators | AIBN, Benzoyl Peroxide | High | Ring usually remains intact (Radical is stable). |

| Hydrogenation | Moderate | Can undergo hydrogenolysis (ring opening) under high pressure. | |

| Bases (Non-Nuc) | LDA, LiTMP | Moderate | Can deprotonate if acidic protons exist, but risk of |

References

-

Palladium-Catalyzed Ring-Opening Defluorinative Hiyama Cross-Coupling of gem-Difluorocyclopropanes with Arylsilanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Palladium-Catalyzed Ring-Opening Coupling of gem-Difluorocyclopropanes for the Construction of 2-Fluoroallylic Sulfones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Stereoselective Ring-Opening of gem-Difluorocyclopropanes: An Entry to Stereo-defined (E,E)- and (E,Z)-Conjugated Fluorodienes Source: Chemistry - A European Journal (PubMed) URL:[Link]

-

An Improved Method for Difluorocyclopropanation of Alkenes Source: Synlett (Organic Chemistry Portal) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 6. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Boc Deprotection of 2-(2,2-difluorocyclopropoxy)ethanamine

Welcome to the technical support center for the deprotection of tert-butyloxycarbonyl (Boc) protected 2-(2,2-difluorocyclopropoxy)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific building block in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges and ensure successful deprotection.

Introduction: The Chemistry of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its straightforward removal under acidic conditions.[1][2] The deprotection mechanism is an acid-catalyzed cleavage. The process begins with the protonation of the carbamate's carbonyl oxygen, which facilitates the elimination of a stable tert-butyl cation.[3][4] The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates, releasing the free amine and carbon dioxide gas.[1][3]

The primary challenge when deprotecting 2-(2,2-difluorocyclopropoxy)ethanamine lies in ensuring the integrity of the gem-difluorocyclopropane ring, a functional group prized for enhancing metabolic stability in drug candidates.[5] While generally robust, this strained ring system can be susceptible to opening under harsh acidic conditions.[5] This guide will address how to choose conditions that effectively remove the Boc group while preserving the crucial difluorocyclopropyl moiety.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a Boc group from an aliphatic amine like this one?

The two most common and reliable methods for Boc deprotection are:

-

Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), often as a 20-50% v/v mixture.[6] This method is fast and efficient for most substrates.

-

Hydrogen Chloride (HCl) in an organic solvent: A 4M solution of HCl in 1,4-dioxane is a highly effective alternative.[7][8] This reagent is known for its high efficiency and can sometimes offer better selectivity.[7][8][9]

Q2: How stable is the 2,2-difluorocyclopropane ring to these acidic conditions?

The gem-difluorocyclopropane moiety is generally considered kinetically stable and can withstand many synthetic transformations, including the mildly acidic conditions often used for Boc deprotection. However, its stability is not absolute. Reports indicate that gem-difluorocyclopropanes can undergo slow hydrolysis or ring-opening under some acidic conditions, particularly with strong acids and elevated temperatures.[5][10][11] Therefore, it is crucial to perform the deprotection at low temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged exposure to the acid.

Q3: How do I monitor the progress of the deprotection reaction?

The most convenient method is Thin Layer Chromatography (TLC) .[12]

-

Visualization: The starting Boc-protected amine is less polar than the resulting free amine salt. You should see the disappearance of the starting material spot and the appearance of a new, more polar spot (often at the baseline).

-

Staining: Staining the TLC plate with a ninhydrin solution is highly recommended. Ninhydrin reacts with the newly formed primary amine to produce a distinct purple or blue spot, providing unambiguous confirmation of the product's formation.[12]

Q4: The deprotection generates a tert-butyl cation. Should I be concerned about side reactions?